molecular formula C7H11NO2 B2478419 4,4-Dimethylpiperidine-2,5-dione CAS No. 2377033-27-5

4,4-Dimethylpiperidine-2,5-dione

Cat. No.: B2478419
CAS No.: 2377033-27-5
M. Wt: 141.17
InChI Key: DEPCULBMHFQAOA-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine-2,5-dione is a six-membered lactam ring compound characterized by two ketone groups at positions 2 and 5 and two methyl substituents at the 4-position of the piperidine ring. It belongs to the broader class of piperidinediones, which are structurally related to diketopiperazines (DKPs) but differ in ring saturation and nitrogen atom count.

Key physicochemical data for this compound include:

  • Melting Point: 215–217°C
  • IR Spectral Features: 3211 cm⁻¹ (N–H stretch), 2242 cm⁻¹ (C≡N stretch), and 1723/1698 cm⁻¹ (C=O stretches) .
  • ¹H NMR (DMSO-d₆): δ 12.02 (s, NH), 4.42 (s, CH), 1.28 (t, CH₃) .

Properties

IUPAC Name

4,4-dimethylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPCULBMHFQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidine-2,5-dione typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium as catalysts for hydrogenation reactions. This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2,5-dione derivatives, while reduction may yield piperidine derivatives with different substituents .

Scientific Research Applications

4,4-Dimethylpiperidine-2,5-dione has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 4,4-dimethylpiperidine-2,5-dione and analogous compounds:

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Features Bioactivity (if reported)
This compound Piperidine-2,5-dione 4,4-dimethyl 215–217 IR: 3211, 2242, 1723, 1698 cm⁻¹ Not reported in evidence
4-Phenyl-3,5-dicyano-2,6-piperidinedione (4g) Piperidinedione 4-phenyl, 3,5-dicyano 248–249 IR: NH, CN; ¹H NMR: δ 7.5–7.7 (ArH) Not reported
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) Piperazine-2,5-dione 3-benzylidene, 6-isobutyl UV: 220/340 nm; ¹H NMR: δ 7.4–7.6 (ArH) Anti-H1N1 (IC₅₀: 28.9 ± 2.2 μM)
3-Methylene-1-tetradecylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-methylene, 1-tetradecyl Quorum sensing inhibition
Key Observations:

Substituent Effects on Physicochemical Properties: The 4,4-dimethyl substituents in this compound result in a lower melting point (215–217°C) compared to 4-phenyl-3,5-dicyano-2,6-piperidinedione (248–249°C), where bulkier aromatic and electron-withdrawing cyano groups enhance crystallinity . Piperazine-2,5-diones (e.g., compound 6) exhibit distinct UV absorption at 220/340 nm due to conjugated systems like benzylidene groups, which are absent in saturated piperidinediones .

Ring Size and Nitrogen Content: Piperidine-2,5-dione (6-membered, one N) vs. Pyrrolidine-2,5-dione (5-membered ring) derivatives, such as the antivirulent compound in , exhibit conformational constraints that may favor target binding in quorum-sensing pathways .

Bioactivity Comparisons

  • Antiviral Activity : Piperazine-2,5-diones like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6) demonstrate anti-H1N1 activity (IC₅₀: 28.9 μM), likely due to the benzylidene moiety enhancing hydrophobic interactions with viral targets . In contrast, this compound lacks reported antiviral activity, possibly due to its saturated structure and absence of conjugated systems.
  • Quorum Sensing Inhibition : Pyrrolidine-2,5-dione derivatives with long alkyl chains (e.g., 3-methylene-1-tetradecylpyrrolidine-2,5-dione) disrupt bacterial communication, highlighting the role of lipophilic substituents in bioactivity .

Biological Activity

4,4-Dimethylpiperidine-2,5-dione, a cyclic compound with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two carbonyl groups at positions 2 and 5, and two methyl groups at position 4. Its molecular formula is C7H11NO2C_7H_{11}NO_2 with a molecular weight of approximately 141.17 g/mol.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity . A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, particularly colon cancer cells (HCT116 and HT29). The IC50 values for these compounds ranged from low micromolar to nanomolar levels, indicating strong anti-proliferative effects .

The mechanism underlying the anticancer properties of this compound involves its ability to inhibit specific enzymes and modulate cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The compound's interaction with phosphodiesterases (PDEs) has also been highlighted as a potential target for drug design against trypanosomal infections .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
3-Methylpiperidine-2,5-dione One methyl group at position 3Moderate anticancer activity
Piperidine-2,5-dione Lacks methyl groups at position 4Limited biological activity
3,5-Dimethylpiperidine Two methyl groups but lacks carbonylsAntimicrobial properties but less cytotoxicity

Case Study 1: Anticancer Efficacy

In a study focused on colon cancer treatment, derivatives of this compound were synthesized and evaluated for their cytotoxic effects. The results indicated that several compounds exhibited superior potency compared to the standard chemotherapy agent 5-fluorouracil. Flow cytometry analysis revealed that these compounds induced apoptosis in HCT116 cells via mitochondrial pathways .

Case Study 2: Phosphodiesterase Inhibition

Another significant study explored the role of this compound as an inhibitor of trypanosomal phosphodiesterases. The compound was tested against Trypanosoma brucei and demonstrated selective inhibition of the TbrPDEB1 enzyme while sparing human PDEs. This selectivity minimizes potential side effects associated with traditional PDE inhibitors .

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